molecular formula C7H7N3O B155116 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1618-37-7

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B155116
CAS RN: 1618-37-7
M. Wt: 149.15 g/mol
InChI Key: GEXRTPPPJWUZFK-UHFFFAOYSA-N
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Description

5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various aspects of pyrrolopyrimidines, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of substituted pyrrolopyrimidines has been explored in several studies. For instance, substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues were synthesized from 5-alkynyl-uridine derivatives and incorporated into triplex-forming oligonucleotides, showing selective binding to CG inversions . Another study reported the synthesis of new 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones using a Brønsted-acidic ionic liquid as a green and reusable catalyst . Additionally, 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones were synthesized using heteropolyacids as catalysts .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines has been characterized using various techniques. X-ray crystal structure analyses were used to determine the structure of reaction products of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate after methylation . Single-crystal X-ray diffraction (SCXRD) was also employed to determine the structure of a new heterocyclic system related to pyrrolopyrimidines . Furthermore, the crystal structure, spectroscopic characterization, and DFT calculations were performed for a novel pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrimidines has been investigated, revealing various reactions with nucleophiles. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting the corresponding 7-hydroxy derivatives with different nucleophiles . The reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids is another example of the chemical versatility of pyrrolopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines have been studied through various analytical methods. The vibrational spectrum and surface characterization of a pyrrolopyrimidine derivative were investigated using FT-IR and DFT calculations . The antibacterial activity of a pyrimidine derivative was evaluated against different microbial strains, demonstrating its potential as an antibacterial agent . Additionally, the hydrogen-bonding patterns in pyrimidinone hydrates were elucidated, highlighting the importance of intermolecular interactions in determining the properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis: A study by Kanamarlapudi et al. (2007) demonstrated an efficient and environmentally benign one-pot synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This method avoids the use of large excess Raney nickel, which is required in known methods (Kanamarlapudi et al., 2007).

Biological Applications

  • DNA Triple Helices Recognition: Ranasinghe et al. (2005) found that substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, synthesized from 5-alkynyl-uridine derivatives, can be incorporated into triplex forming oligonucleotides (TFOs) and selectively bind CG inversions with enhanced affinity (Ranasinghe et al., 2005).

Antitumor Activity

  • Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase: Gangjee et al. (2005) synthesized novel classical antifolates using 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which demonstrated potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), indicating potential antitumor applications (Gangjee et al., 2005).

Pharmacological Properties

  • Fungicidal Properties: Tumkevičius et al. (2013) reported that derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized using 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, possess fungicidal properties (Tumkevičius et al., 2013).

Structural Studies

  • Hydrogen-Bonded Structures: Orozco et al. (2009) studied the hydrogen-bonded structures in derivatives of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, providing insights into the electronic structures and molecular interactions (Orozco et al., 2009).

properties

IUPAC Name

5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRTPPPJWUZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622487
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

1618-37-7
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RC Kanamarlapudi, M Bednarz, W Wu… - … process research & …, 2007 - ACS Publications
An efficient and environmentally benign synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is described. An acyl-protected aminoacetone is reacted with cyanoacetamide to …
Number of citations: 7 pubs.acs.org
MS Mohamed, SS Fathallah - Mini-Reviews in Organic …, 2014 - ingentaconnect.com
For several decades, interest in pyrrole derivatives increased due to their pharmaceutical importance, such as antimicrobial, anti-inflammatory, analgesic, anti-tumor, anti-epileptic, anti-…
Number of citations: 59 www.ingentaconnect.com
A Carangio, LJ Edwards… - … Process Research & …, 2020 - ACS Publications
Nine sponge nickel catalysts were assessed for the reduction of an aliphatic nitro group in a trickle bed reactor. Focused beam reflectance measurement (FBRM) was used to assess the …
Number of citations: 15 pubs.acs.org
SY Sayed, MS El-Deab, BE El-Anadouli… - The Journal of …, 2003 - ACS Publications
Benzotriazole (BTAH) and copper ions exhibit synergistic effects on the electrochemical impedance spectroscopy and corrosion behavior of iron in sulfuric acid. The presence of …
Number of citations: 90 pubs.acs.org
S Zhang, T Saito, M Mizumaki, W Chen… - Journal of the …, 2013 - ACS Publications
A-site-ordered perovskite-structure oxides with Mn and V at A′ and B sites, respectively, were synthesized by using a high-pressure method. Valence-state analyses revealed that the A…
Number of citations: 39 pubs.acs.org
I Vyrides, H Santos, A Mingote, MJ Ray… - … science & technology, 2010 - ACS Publications
This study investigated fundamental mechanisms that anaerobic biomass employ to cope with salinity, and applied these findings to a continuous SAMBR. When anaerobic biomass …
Number of citations: 88 pubs.acs.org
M Xiao, Y Lin, LH Mei, J Liu, F Wang - ACS Applied Nano …, 2023 - ACS Publications
Although considerable efforts have been devoted to this endeavor, bacterial infections and contamination of medical device surfaces and biointerfaces remain a challenge. Herein, we …
Number of citations: 0 pubs.acs.org
Y Chen, Y Wang, Z Sun, D Ma - Organic letters, 2008 - ACS Publications
CuI/l-proline-catalyzed coupling of 2-halotrifluoroacetanilides with β-keto esters in anhydrous DMSO under the action of Cs 2 CO 3 at 40−80 C produces polysubstituted 2-(…
Number of citations: 186 pubs.acs.org

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